molecular formula C6H8O3 B6243253 4,4-dimethoxybut-2-ynal CAS No. 124744-10-1

4,4-dimethoxybut-2-ynal

Cat. No. B6243253
CAS RN: 124744-10-1
M. Wt: 128.1
InChI Key:
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Description

4,4-dimethoxybut-2-ynal is a chemical compound used in laboratory research . It is available from suppliers such as HTS Biochemie Innovationen .


Synthesis Analysis

The synthesis of 4,4-dimethoxybut-2-ynal involves several steps. The process starts with 3,4-Dibromo-2,5-dimethoxytetrahydrofuran, which is then converted to 2,3-Dibromo-1,1,4,4-tetramethoxybutane. This is followed by the formation of 1,1,4,4-Tetramethoxybut-2-yne. Finally, 4,4-dimethoxybut-2-ynal is produced .


Molecular Structure Analysis

The molecular structure of 4,4-dimethoxybut-2-ynal can be analyzed using various spectroscopic techniques. For instance, NMR and FTIR spectra can provide valuable information about the structure of the compound .


Chemical Reactions Analysis

The chemical reactions involving 4,4-dimethoxybut-2-ynal are complex and involve multiple steps. For example, the compound can undergo dehydrohalogenation to form an alkyne .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-dimethoxybut-2-ynal can be determined using various techniques. For instance, its density, melting point, boiling point, and molecular weight can be obtained .

Safety and Hazards

The safety data sheet for a similar compound, 4,4-Diethoxybut-2-ynal, indicates that it is classified as having acute toxicity and can cause skin irritation. It is flammable and should be kept away from heat, sparks, open flames, and hot surfaces .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-dimethoxybut-2-ynal can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methoxybut-2-yn-1-ol", "2-bromo-2-methylpropane", "sodium hydroxide", "sodium iodide", "sulfuric acid", "sodium carbonate", "potassium permanganate", "acetic acid", "sodium borohydride", "acetic anhydride", "pyridine", "hydrochloric acid", "sodium chloride", "magnesium sulfate", "sodium sulfate", "magnesium", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Conversion of 4-methoxybut-2-yn-1-ol to 4-methoxybut-2-yn-1-yl bromide using 2-bromo-2-methylpropane and sodium hydroxide", "Step 2: Conversion of 4-methoxybut-2-yn-1-yl bromide to 4-methoxybut-2-yn-1-yl iodide using sodium iodide and sulfuric acid", "Step 3: Conversion of 4-methoxybut-2-yn-1-yl iodide to 4-methoxybut-2-ynal using potassium permanganate and acetic acid", "Step 4: Reduction of 4-methoxybut-2-ynal to 4-methoxybut-2-yn-1-ol using sodium borohydride", "Step 5: Conversion of 4-methoxybut-2-yn-1-ol to 4,4-dimethoxybut-2-yn-1-ol using acetic anhydride and pyridine", "Step 6: Conversion of 4,4-dimethoxybut-2-yn-1-ol to 4,4-dimethoxybut-2-ynal using hydrochloric acid and sodium chloride", "Step 7: Purification of 4,4-dimethoxybut-2-ynal using magnesium sulfate and sodium sulfate", "Step 8: Isolation of 4,4-dimethoxybut-2-ynal using magnesium and extraction with ethyl acetate", "Step 9: Recrystallization of 4,4-dimethoxybut-2-ynal from hexane" ] }

CAS RN

124744-10-1

Product Name

4,4-dimethoxybut-2-ynal

Molecular Formula

C6H8O3

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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